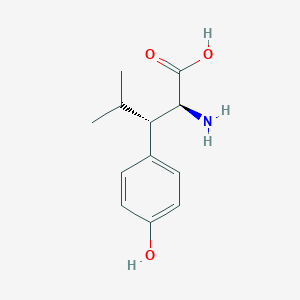

(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid

CAS No.:

Cat. No.: VC13343356

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C12H17NO3/c1-7(2)10(11(13)12(15)16)8-3-5-9(14)6-4-8/h3-7,10-11,14H,13H2,1-2H3,(H,15,16)/t10-,11-/m0/s1 |

| Standard InChI Key | KWYZTHVAWKERSM-QWRGUYRKSA-N |

| Isomeric SMILES | CC(C)[C@@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N |

| SMILES | CC(C)C(C1=CC=C(C=C1)O)C(C(=O)O)N |

| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)O)C(C(=O)O)N |

Introduction

Structural Characteristics and Stereochemical Configuration

The compound’s backbone consists of a five-carbon chain with the following functional groups:

-

An amino group (-NH2) at the C2 position.

-

A 4-hydroxyphenyl group at the C3 position.

-

A methyl branch at the C4 position.

Its stereochemistry is defined by the (2S,3S) configuration, which ensures specific spatial arrangements critical for biological interactions. This configuration is analogous to naturally occurring amino acids like threonine but distinguishes itself through the incorporation of a phenolic ring.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ | Inferred* |

| Molecular Weight | 235.27 g/mol | Calculated |

| Stereochemistry | (2S,3S) | |

| Functional Groups | Amino, hydroxyl, hydroxyphenyl |

*Inferred from related compounds in and .

Synthesis and Stereoselective Preparation

The synthesis of chiral amino acids with multiple stereocenters often employs asymmetric catalysis or chiral auxiliaries. For example, the stereoselective synthesis of (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid, a bleomycin constituent, involves aldol condensation using (R)-2-aminopropionaldehyde derivatives and E-vinyloxyboranes to achieve >99% enantiomeric excess (ee) . Similarly, the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid from 3-chlorobut-1-yne demonstrates the utility of solid-phase peptide synthesis (SPPS) for incorporating non-canonical amino acids into peptides .

Comparative Synthetic Routes

Biological and Pharmacological Relevance

While direct biological data on (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid are scarce, its structural analogs exhibit notable activities:

Enzyme Interactions

-

Isomerase Modulation: Analogous compounds like (2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid interact with isomerases, influencing metabolic pathways such as phenazine ring biosynthesis.

-

Peptide Incorporation: The (2S,3S) configuration is critical for peptide stability and receptor binding, as seen in bleomycin derivatives .

Pharmacokinetic Properties (Inferred)

| Parameter | Value | Basis |

|---|---|---|

| Intestinal Absorption | High (0.90–0.95) | Similar to |

| Blood-Brain Barrier Penetration | Moderate (0.65) | Hydroxyphenyl polarity |

| CYP450 Metabolism | Low | Lack of reactive sites |

Applications in Scientific Research

Peptide Engineering

The compound’s hydroxyphenyl group enables photoaffinity labeling or radiotracer incorporation in peptides. For instance, deuterium-labeled analogs of similar amino acids are used in NMR studies to track protein folding .

Medicinal Chemistry

-

Antimicrobial Agents: Phenolic groups enhance antimicrobial activity by disrupting bacterial membranes.

-

Neuroprotective Candidates: Hydroxyphenyl derivatives show potential in modulating neurotransmitter systems.

Comparison with Structural Analogs

Challenges and Future Directions

-

Synthetic Scalability: Current methods require optimization for industrial-scale production.

-

Biological Screening: Targeted assays are needed to elucidate its role in disease models.

-

Structural Modifications: Introducing fluorinated or isotopic labels could expand its utility in imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume